(1S)-(+)-(1-Aminopropyl)phosphonic acid

Description

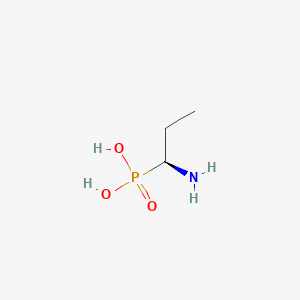

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-aminopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJNDWGTWHHFA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281924 | |

| Record name | Phosphonic acid, [(1S)-1-aminopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98048-99-8 | |

| Record name | Phosphonic acid, [(1S)-1-aminopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98048-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampropylfos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098048998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, [(1S)-1-aminopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-(+)-(1-Aminopropyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROPYLFOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WND449NJ8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Stereochemical Control for 1s + 1 Aminopropyl Phosphonic Acid

Foundational Synthetic Strategies for α-Aminophosphonic Acids

The synthesis of α-aminophosphonic acids has been built upon several foundational reactions that allow for the construction of the characteristic C-P bond. Among the most prominent and widely utilized methods are the Kabachnik-Fields and the Pudovik reactions.

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite (B83602). This versatile method allows for the direct formation of α-aminophosphonates. The reaction typically proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic phosphite.

The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine, typically catalyzed by a base. This two-step approach offers more control over the reaction conditions compared to the one-pot Kabachnik-Fields reaction. Both methods traditionally yield racemic mixtures of α-aminophosphonates, necessitating further resolution or the development of asymmetric variants to obtain enantiomerically pure products.

Other fundamental strategies include the hydrocyanation of Schiff bases followed by the treatment of the resulting α-aminonitrile with phosphorus trichloride (B1173362) and subsequent hydrolysis, and the Strecker-type reaction involving an aldehyde, ammonia, and a source of phosphorus. These classical methods have laid the groundwork for the more sophisticated stereoselective techniques discussed below.

Asymmetric Synthesis Approaches for Enantiomerically Pure (1S)-(+)-(1-Aminopropyl)phosphonic acid

Achieving high enantioselectivity in the synthesis of this compound requires strategies that can effectively control the stereochemical outcome of the C-P bond formation or subsequent transformations.

Chiral Auxiliary-Mediated Stereoselective Processes

One of the most established methods for asymmetric synthesis involves the use of a chiral auxiliary. This approach relies on covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

In the context of α-aminophosphonic acid synthesis, chiral amines derived from natural sources, such as (R)- or (S)-α-methylbenzylamine, are commonly employed as chiral auxiliaries. These are condensed with an aldehyde to form a chiral imine. The subsequent nucleophilic addition of a phosphite, as in the Pudovik reaction, proceeds with diastereoselectivity due to the steric influence of the chiral auxiliary. The resulting diastereomeric α-aminophosphonates can then be separated chromatographically, and the chiral auxiliary is removed, typically by hydrogenolysis, to afford the desired enantiomer of the α-aminophosphonic acid. While effective, this method often requires stoichiometric amounts of the chiral auxiliary and a separation step for the diastereomers.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent years, the development of catalytic asymmetric methods has become a major focus, offering a more atom-economical and efficient alternative to chiral auxiliaries. Both organocatalysis and metal catalysis have emerged as powerful tools for the enantioselective synthesis of α-aminophosphonic acids.

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. For the synthesis of α-aminophosphonates, chiral Brønsted acids and bases have proven to be effective. For instance, cinchona alkaloids, such as quinine (B1679958) and its derivatives, have been successfully employed as catalysts in the asymmetric hydrophosphonylation of imines. The catalyst activates the imine through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the phosphite to one face of the imine, leading to the formation of an enantiomerically enriched product.

Metal-catalyzed approaches often involve the use of a chiral ligand complexed to a metal center. A variety of transition metals, including zinc, copper, and lanthanides, have been used to catalyze the asymmetric addition of phosphites to imines. The chiral ligand, which is the source of asymmetry, coordinates to the metal and the substrate, thereby controlling the stereochemical outcome of the reaction. For example, chiral bis(imidazoline)-zinc(II) complexes have been shown to be effective catalysts for the direct enantioselective three-component Kabachnik-Fields reaction.

| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Typical Enantiomeric Excess (ee) |

| Organocatalyst | Quinine | Asymmetric Hydrophosphonylation | Up to 94% |

| Metal Catalyst | Chiral Bis(imidazoline)-Zinc(II) | Kabachnik-Fields Reaction | High |

Biocatalytic and Enzymatic Deracemization Techniques

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. Enzymes can exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal catalysts for asymmetric synthesis and resolution.

For α-aminophosphonic acids, enzymatic kinetic resolution of a racemic mixture is a common strategy. This involves an enzyme that selectively transforms one enantiomer of the racemate into a new product, leaving the other enantiomer unreacted. For instance, lipases can be used for the enantioselective acylation of racemic α-aminophosphonates, allowing for the separation of the acylated product from the unreacted enantiomer.

Another approach is enzymatic deracemization , which theoretically allows for the conversion of a racemic mixture into a single enantiomer with a 100% yield. This can be achieved through a process involving a stereoselective oxidation followed by a non-selective reduction, or vice versa. While the direct deracemization of (1-Aminopropyl)phosphonic acid is not widely reported, the successful resolution of structurally similar compounds like 1-aminoethanephosphonic acid using whole-cell biocatalysts suggests the potential of this strategy. For example, various fungal strains have been shown to possess L/D amino acid oxidase activity capable of resolving racemic mixtures of aminophosphonates.

Diastereoselective C-P Bond Formation Reactions (e.g., Pudovik Reaction Variants)

The Pudovik reaction, which involves the addition of a P-H group across a C=N double bond, is a cornerstone in the synthesis of α-aminophosphonic acids. To achieve stereocontrol, diastereoselective variants of this reaction are frequently employed. This is typically accomplished by using a chiral imine, where the chirality is introduced through a chiral amine auxiliary or a chiral aldehyde.

The steric hindrance provided by the chiral group on the imine directs the incoming nucleophilic phosphite to attack from the less hindered face, leading to the preferential formation of one diastereomer. The efficiency of the diastereoselection depends on several factors, including the nature of the chiral auxiliary, the substituents on the imine, and the reaction conditions such as solvent and temperature. After the reaction, the diastereomers are separated, and the chiral auxiliary is removed to yield the enantiomerically pure α-aminophosphonic acid. This approach has been a reliable method for accessing optically active α-aminophosphonic acids for many years.

Chemoenzymatic Synthesis Routes to Stereodefined Aminophosphonic Acids

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. This strategy often involves a chemical synthesis to create a racemic or prochiral intermediate, which is then subjected to an enzymatic step to introduce chirality.

A typical chemoenzymatic route to an enantiomerically pure α-aminophosphonic acid might start with the chemical synthesis of a racemic α-aminophosphonate using a classical method like the Kabachnik-Fields reaction. This racemic mixture can then be resolved using an enzymatic kinetic resolution, as described in section 2.2.3. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the easy separation of the acylated product and the remaining unreacted enantiomer. The acylated enantiomer can then be deacylated chemically to yield the other pure enantiomer. This combination of a robust chemical synthesis to build the molecular framework followed by a highly selective enzymatic step to resolve the stereoisomers is a powerful and practical approach for the preparation of stereodefined aminophosphonic acids like this compound.

Analytical Techniques for Enantiomeric Excess Determination and Purity Assessment of this compound

Assessing the enantiomeric purity of a chiral compound like this compound is paramount. The enantiomeric excess (ee) is a measure of the purity of one enantiomer relative to the other. Several analytical techniques are employed for this purpose, often relying on the differentiation of the diastereomeric interactions between the enantiomers and a chiral environment.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is one of the most common and reliable methods for determining enantiomeric excess. nih.govuma.es The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. The separated enantiomers are then detected by UV, fluorescence, or other detectors, and the ratio of their peak areas corresponds to the enantiomeric ratio. uma.es

Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to HPLC, GC can be used to separate enantiomers. The analyte must be volatile or derivatized to become volatile. This technique is highly sensitive and accurate. nih.gov

Spectroscopic and Spectrometric Methods:

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. nih.gov These diastereomers have distinct NMR spectra (e.g., in ³¹P or ¹H NMR), and the integration of the signals for each diastereomer allows for the calculation of the enantiomeric excess. Inorganic phosphazane-based CDAs have been shown to be effective for determining the ee of chiral amines using ³¹P NMR spectroscopy. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The sign and magnitude of the CD signal can be used to determine the absolute configuration and, in some cases, the enantiomeric excess of a sample, often in conjunction with other methods like HPLC. uma.esnih.gov

Mass Spectrometry (MS): Chiral analysis by mass spectrometry can be performed by forming diastereomeric complexes with a chiral selector, such as a cyclodextrin, in the gas phase. ucdavis.edu The different stabilities or fragmentation patterns of these diastereomeric complexes can be used to quantify the enantiomeric ratio. ucdavis.edu

Purity Assessment:

Melting Point: A sharp melting point range close to the literature value (265-269 °C) can be an initial indicator of purity. chemdad.com

NMR Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed structural information and can be used to identify and quantify impurities.

Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which should match the theoretical values for the molecular formula C₃H₁₀NO₃P.

Table 2: Analytical Techniques for this compound

| Technique | Purpose | Principle |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess | Differential interaction of enantiomers with a chiral stationary phase leading to separation. nih.govuma.es |

| Chiral GC | Enantiomeric Excess | Separation of volatile enantiomers or their derivatives on a chiral stationary phase. nih.gov |

| NMR with Chiral Derivatizing Agents | Enantiomeric Excess | Formation of diastereomers with distinct NMR signals, allowing for quantification by integration. nih.gov |

| Circular Dichroism (CD) | Enantiomeric Excess & Configuration | Measures the differential absorption of circularly polarized light by the chiral molecule. nih.gov |

| Mass Spectrometry (MS) | Enantiomeric Excess | Formation and analysis of diastereomeric complexes in the gas phase. ucdavis.edu |

| Melting Point | Purity Indication | A pure crystalline solid has a sharp and defined melting point. chemdad.com |

| Elemental Analysis | Purity & Composition | Determines the percentage composition of elements (C, H, N) in the compound. |

Molecular Mechanisms of Biological and Biochemical Interaction of 1s + 1 Aminopropyl Phosphonic Acid

Enzyme Inhibition and Modulation by (1S)-(+)-(1-Aminopropyl)phosphonic acid

This compound belongs to the class of aminophosphonates, which are analogues of amino acids where a phosphonic acid group replaces the carboxylic acid moiety. researchgate.net This structural similarity allows them to act as antagonists of amino acids and inhibit enzymes involved in their metabolism. researchgate.net The tetrahedral geometry of the phosphonate (B1237965) group is key to their biological activity, as it can mimic the high-energy transition state of peptide bond hydrolysis. researchgate.net This makes them potent inhibitors of various enzymes. researchgate.netresearchgate.net

Specific Enzyme Targets and Inhibition Profiles (e.g., Leucine (B10760876) Aminopeptidase (B13392206), DXR)

This compound and its derivatives have been shown to inhibit a range of enzymes, with specificity often dictated by modifications to the core structure.

Leucine Aminopeptidase (LAP): Aminophosphonates are known inhibitors of cytosolic and microsomal aminopeptidases. nih.gov While many exert a modest competitive inhibitory effect, structural modifications significantly alter their affinity for different aminopeptidase enzymes. nih.gov For instance, the phosphonic acid analogue of leucine is a potent inhibitor of cytosolic leucine aminopeptidase. nih.gov The design of phosphinate dipeptide analogues, based on the structure of leucine phosphonic acid complexed with bovine lens leucine aminopeptidase, has led to some of the most effective LAP inhibitors to date. researchgate.net These inhibitors' selectivity for LAP over other aminopeptidases, like aminopeptidase N (APN), is determined by the structure at the P1' position. researchgate.net

1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR): DXR is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential in many bacteria and parasites but absent in humans, making it an attractive drug target. rsc.orgnih.gov While the natural products fosmidomycin (B1218577) and FR900098 are known DXR inhibitors, their polarity can limit their effectiveness. rsc.org Lipophilic phosphonates have been developed as a new class of DXR inhibitors. nih.gov For example, analogs of FR900098 with lipophilic substitutions have shown increased activity against Mycobacterium tuberculosis and Plasmodium falciparum. rsc.org The design of these analogs often involves replacing the phosphonic acid or hydroxamic acid moieties with other groups to improve activity. nih.gov

The inhibitory activity of phosphonates against various enzymes is a subject of extensive research. The table below summarizes the inhibitory constants (Kᵢ) and IC₅₀ values for selected phosphonate compounds against their target enzymes.

| Compound/Analog | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |

| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | Microsomal aminopeptidase | 0.87 µM | |

| l-leucinephosphonic acid (LPA) | Leucine aminopeptidase from Aeromonas proteolytica (AAP) | 6.6 µM | |

| l-leucinephosphonic acid (LPA) | Leucine aminopeptidase from bovine lens (blLAP) | 0.23 µM | |

| hPheP[CH(2)]Phe (mixture of four diastereomers) | Leucine Aminopeptidase (LAP) | 66 nM | |

| hPheP[CH(2)]Tyr (mixture of four diastereomers) | Leucine Aminopeptidase (LAP) | 67 nM | |

| hPheP[CH(2)]Tyr (mixture of four diastereomers) | Aminopeptidase N (APN) | 36 nM | |

| 5-phenylpyridin-2-ylmethylphosphonic acid | E. coli DXR (EcDXR) | 420 nM | |

| FR900098/fosmidomycin analog | Mycobacterium tuberculosis DXR (MtDXR) | 41 µM |

Kinetic Analysis of Enzyme-Inhibitor Interactions

The interaction between aminophosphonates and their target enzymes is often characterized by competitive inhibition. nih.govmarquette.edu This means the inhibitor binds to the same active site as the natural substrate, preventing the substrate from binding and the subsequent catalytic reaction from occurring. sci-hub.se

Kinetic studies of l-leucinephosphonic acid (LPA) with leucine aminopeptidase from Aeromonas proteolytica (AAP) have shown it to be a competitive inhibitor with a Kᵢ of 6.6 μM at pH 8.0. marquette.edu Similarly, many aminophosphonate inhibitors of cytosolic and microsomal aminopeptidases exhibit competitive inhibition. nih.gov

In some cases, the inhibition can be more complex. For example, [1-Amino-2-(N-alkylamino)ethyl]phosphonic acids are effective inhibitors of microsomal aminopeptidase and act in a time-dependent manner through a biphasic slow-binding inhibition process. nih.gov This mechanism involves an initial slow isomerization of the enzyme followed by the rapid formation of the enzyme-inhibitor complex. nih.gov

Steady-state kinetic analysis is a fundamental tool for characterizing reversible enzyme inhibitors. sci-hub.senih.gov By measuring the initial reaction rates at different substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. nih.gov Lineweaver-Burk plots are commonly used to visualize the type of inhibition and to calculate the inhibition constant (Kᵢ). sci-hub.seembrapa.br For competitive inhibitors, these plots show an increase in the apparent Kₘ with increasing inhibitor concentration, while Vₘₐₓ remains unchanged. sci-hub.se

Structural Basis of Enzyme Binding and Active Site Complementarity

The inhibitory potency of aminophosphonates is highly dependent on their structural complementarity to the enzyme's active site. X-ray crystallography has been instrumental in revealing the binding modes of these inhibitors.

In the case of l-leucinephosphonic acid (LPA) binding to the dinuclear active site of leucine aminopeptidase from Aeromonas proteolytica (AAP), the inhibitor interacts with both metal ions. marquette.edu One phosphonate oxygen atom interacts with the first zinc ion (Zn1), while a second phosphonate oxygen bridges the two metal ions, and the N-terminal amine of LPA interacts with the second zinc ion (Zn2). marquette.edu This η-1,2-μ-phosphonate binding mode displaces a bridging water/hydroxide molecule present in the native enzyme structure. marquette.edu The amino group of LPA, mimicking the N-terminal amine of a peptide substrate, is positioned 2.1 Å from Zn2. marquette.edu

Similarly, the design of potent and selective inhibitors for leucine aminopeptidase (LAP) has been guided by the X-ray structure of bovine lens LAP complexed with the phosphonic acid analogue of leucine. researchgate.net Modifications to the phosphonic group to find substituents that bind to the S' side of the enzyme have led to highly effective phosphonamidate and phosphinate dipeptide analogues. researchgate.net The selectivity of these inhibitors is determined by how well their P1' substituents fit into the S1' binding pocket of LAP. researchgate.net

The development of inhibitors for DXR also relies heavily on understanding the structural interactions within the active site. The natural inhibitors fosmidomycin and FR900098 work by coordinating with the metal ion in the active site. rsc.org The design of more lipophilic analogs aims to enhance binding by extending the inhibitor's structure into the adjacent NADPH binding pocket, thereby blocking the binding of both the substrate (DXP) and the cofactor (NADPH). rsc.org

Transition State Mimicry and Its Implications for Enzyme Catalysis

A key mechanism by which aminophosphonates inhibit enzymes is by acting as transition-state analogues. researchgate.netresearchgate.netcore.ac.uk The tetrahedral geometry of the phosphonate group mimics the structure of the tetrahedral transition state that forms during the enzymatic hydrolysis of a peptide bond. researchgate.netnih.gov By binding tightly to the enzyme's active site, these mimics stabilize the enzyme in a conformation that resembles the transition state, thus blocking the catalytic cycle. core.ac.uk

The interaction of l-leucinephosphonic acid (LPA) with leucine aminopeptidase provides a clear example of transition state mimicry. marquette.educore.ac.uk The phosphonate group of LPA occupies the position of the scissile peptide bond of a substrate, with its oxygen atoms coordinating to the catalytic metal ions in the active site. marquette.edu This arrangement mimics the charge distribution and geometry of the gem-diolate intermediate formed during peptide hydrolysis. researchgate.net

This ability to mimic the transition state makes phosphonate-containing compounds some of the most potent reversible and competitive inhibitors of metalloproteases. nih.gov The phosphinate moiety, in particular, is well-suited for this role due to its structural and electronic resemblance to the tetrahedral intermediate and its ability to coordinate with the metal ion in the active site. nih.gov The development of phosphinate pseudopeptides, where a phosphinate group replaces an amide bond, has been a successful strategy for creating potent inhibitors of enzymes like leucine aminopeptidase. nih.gov

Ligand-Receptor Interactions and Binding Specificity

Beyond enzyme inhibition, aminophosphonic acid derivatives can also interact with other biological targets, such as G-protein coupled receptors.

GABAB Receptor Partial Agonism/Antagonism

This compound and related compounds have been studied for their activity at GABA-B receptors. The GABA-B receptor is a heterodimeric G-protein coupled receptor that mediates slow and prolonged synaptic inhibition. nih.gov

Structure-activity relationship studies have shown that the nature of the substituent on the phosphinic acid plays a crucial role in determining whether a compound acts as an agonist, partial agonist, or antagonist at the GABA-B receptor. nih.gov For example, smaller alkyl substituents on the phosphinic acid, such as a methyl group, tend to result in agonist activity. nih.gov As the size of the substituent increases, the activity can shift towards partial agonism and then to antagonism. nih.gov

While specific data on this compound's direct interaction as a partial agonist or antagonist is part of a broader landscape of aminophosphonic acids, related compounds show clear patterns. For instance, 3-aminopropylphosphinic acid is a potent agonist at presynaptic GABA-B receptors. nih.gov In contrast, (R)-phaclofen, the phosphonic acid analogue of baclofen, was one of the first discovered antagonists of the GABA-B receptor. nih.gov Studies have also indicated the existence of pharmacologically distinct subsets of GABA-B receptors, suggesting that different aminophosphonic acid derivatives may selectively target these different receptor populations. nih.gov

Interactions with Other Biomolecular Targets (e.g., ion channels)

The interaction of aminophosphonic acids with biomolecular targets can be highly specific. While direct evidence detailing the interaction of the this compound enantiomer with ion channels is not prominent in the reviewed scientific literature, studies on structurally similar compounds provide valuable insights. For instance, 3-Aminopropylphosphonic acid (3-APPA), a phosphonic analogue of gamma-aminobutyric acid (GABA), demonstrates activity at GABA receptors. medchemexpress.combiosynth.com It functions as a GABAB receptor ligand and a GABAC receptor antagonist. tocris.com Specifically, 3-APPA has been shown to inhibit the binding of radiolabeled baclofen, a known GABAB agonist, in rat cerebellar membranes, indicating its interaction with this receptor subtype. medchemexpress.com

GABA receptors are crucial ligand-gated ion channels or are coupled to them, playing a central role in inhibitory neurotransmission. wikipedia.org The activity of GABA analogues at these receptors can modulate neuronal excitability. wikipedia.org However, it is noteworthy that in studies on GABA release from rat neocortical slices, 3-APPA did not appear to act as an antagonist at GABAB autoreceptors, suggesting a degree of pharmacological distinction between GABAB receptor subtypes. nih.gov The specific binding properties and functional effects of the this compound stereoisomer on ion channel targets remain an area for further investigation.

Cellular and Subcellular Effects in Model Systems (e.g., bacterial strains, isolated cell lines, fungi)

Aminophosphonates, as structural analogues of natural α-amino acids, exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, and antifungal properties. nih.gov Their effects have been studied in various model systems. In antifungal evaluations, certain α-aminophosphonic acids were assessed for cytotoxicity against healthy COS-7 cells, a kidney cell line from the African green monkey, to determine their selectivity and potential for therapeutic use. nih.govnih.gov Other studies have investigated the antiproliferative effects of α-aminophosphonic acid derivatives on the A549 human lung adenocarcinoma cell line. mdpi.com These cellular studies are crucial for understanding the potential biological applications of this class of compounds.

Impact on Microbial Growth and Viability (Antibacterial, Antifungal Activity)

The antimicrobial properties of aminophosphonic acids and their derivatives are well-documented against a range of pathogens. researchgate.net These compounds show varying degrees of efficacy against both bacteria and fungi.

Antifungal Activity: Derivatives of α-aminophosphonic acids have demonstrated notable antifungal activity. In one study, newly synthesized compounds were evaluated against the multidrug-resistant fungus Lomentospora prolificans, with minimum inhibitory concentrations (MIC100) observed at 900 µg/mL. nih.gov Another research effort focused on activity against various species of the genus Scedosporium, an emerging fungal pathogen. nih.govmdpi.com The most active compound in this series showed an activity range of 648.76–700 µg/mL. nih.gov While these concentrations are higher than those of conventional antifungals like voriconazole, the compounds exhibited lower cytotoxicity, presenting them as potentially viable options for treating resistant fungal infections. nih.govnih.gov

Antibacterial Activity: Various α-aminophosphonate derivatives have been screened for antibacterial activity against strains like Escherichia coli and Pseudomonas sps. researchgate.net The data indicated that a majority of the tested compounds exhibited moderate to good antibacterial effects. researchgate.net

Below is an interactive table summarizing the antimicrobial activity of selected aminophosphonic acid derivatives based on research findings.

| Microbial Species | Compound Type | Observed Activity (MIC or Range) | Reference |

|---|---|---|---|

| Lomentospora prolificans | α-Aminophosphonic acid derivative | 900 µg/mL | nih.gov |

| Scedosporium apiospermum | Monohydrolyzed α-aminophosphonic acid | 648.76–700 µg/mL | nih.govmdpi.com |

| Scedosporium boydii | Monohydrolyzed α-aminophosphonic acid | 648.76–700 µg/mL | mdpi.com |

| Scedosporium aurantiacum | Monohydrolyzed α-aminophosphonic acid | 648.76–700 µg/mL | mdpi.com |

| Scedosporium dehoogii | Monohydrolyzed α-aminophosphonic acid | 648.76–700 µg/mL | mdpi.com |

| Scedosporium angustum | Monohydrolyzed α-aminophosphonic acid | 648.76–700 µg/mL | mdpi.com |

| Escherichia coli | α-Aminophosphonate derivative | Good to moderate activity | researchgate.net |

| Pseudomonas sps. | α-Aminophosphonate derivative | Good to moderate activity | researchgate.net |

| Fusarium oxysporum | α-Aminophosphonate derivative | Good to moderate activity | researchgate.net |

| Macrophomina phaseolina | α-Aminophosphonate derivative | Good to moderate activity | researchgate.net |

| Aspergillus flavus | α-Aminophosphonate derivative | Good to moderate activity | researchgate.net |

Disruption of Specific Metabolic Pathways

The antimicrobial action of aminophosphonic acids is often attributed to their ability to interfere with essential metabolic pathways by mimicking natural amino acid substrates.

In fungi, a likely mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis. mdpi.comnih.gov Docking studies have suggested that α-aminophosphonic acid derivatives can inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase. nih.govnih.gov This enzyme is a critical component of the fungal cell membrane synthesis pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function. mdpi.comnih.govyoutube.commdpi.com The binding is proposed to occur at an allosteric hydrophobic cavity on the enzyme. nih.gov

In bacteria, a different metabolic pathway is targeted. Related phosphonic acid derivatives, such as (1-amino-2-propenyl)phosphonic acid, are known to inhibit key enzymes involved in peptidoglycan synthesis, which is essential for the bacterial cell wall. mdpi.com These enzymes include alanine (B10760859) racemase and D-alanine:D-alanine ligase, for which the phosphonates act as antagonists. mdpi.com

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from a cell's surface to its interior, dictating fundamental cellular responses. nih.gov These pathways often involve second messengers, like cyclic AMP (cAMP), and a cascade of protein phosphorylation events mediated by kinases. nih.govnih.govyoutube.com The modulation of these pathways can lead to significant changes in cell growth, differentiation, and metabolism. nih.gov For instance, the activation of G-protein coupled receptors can trigger a signal transduction cascade, and disruptions in these pathways can lead to various cellular states. youtube.comkhanacademy.org

While aminophosphonic acids are known to interact with specific receptors that are part of signaling cascades, such as GABA receptors, the direct effects of this compound on the modulation of specific intracellular signaling pathways are not extensively detailed in the available scientific literature. Research has shown that other bioactive molecules can influence signaling by affecting the levels of second messengers like cAMP or by activating various kinases, but specific data linking this compound to these downstream events is needed for a complete understanding of its cellular impact. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 1s + 1 Aminopropyl Phosphonic Acid Analogues

Identification of Pharmacophoric Elements Critical for Biological Activity

The biological activity of aminophosphonates is intrinsically linked to their structural analogy with natural α-amino acids, where the tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. mdpi.comresearchgate.net This substitution allows them to act as antagonists or inhibitors of enzymes involved in amino acid metabolism. researchgate.net The primary pharmacophoric elements essential for the biological activity of compounds like (1S)-(+)-(1-Aminopropyl)phosphonic acid and its peptide derivatives are:

The Phosphonic Acid Group : This moiety is crucial for activity. It acts as a bioisostere of the carboxylic acid group and is believed to mimic the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent enzyme inhibitors. mdpi.comresearchgate.net For certain metalloproteases, a free phosphonic acid is considered optimal for inhibition. nih.gov

The Amino Group : The α-amino group is a key interaction point, analogous to its role in natural amino acids. Its position relative to the phosphonic acid is critical for proper binding to the active site of target enzymes.

The Alkyl Side Chain : The nature of the side chain (in this case, a propyl group) significantly influences the potency and selectivity of the compound. It is involved in hydrophobic or other interactions within the binding pocket of the target protein. In studies of phosphonodipeptides, systematic variation of the amino acid component demonstrated that changes in the side chain could lead to more potent antibacterial agents. nih.gov

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry is a paramount factor in the biological activity of chiral drugs, as biological systems like receptors and enzymes are themselves chiral. ijpsjournal.comresearchgate.netnih.govnih.gov The spatial arrangement of substituents around the chiral carbon atom in this compound dictates its efficacy and selectivity.

For many biological targets, a specific stereoisomer is significantly more active than its enantiomer. nih.gov In the context of antibacterial phosphonopeptides, the L-stereochemistry at the α-carbon (corresponding to the 'S' configuration for this compound) is generally required for both the N-terminal amino acid and the C-terminal aminophosphonic acid residue for optimal activity. nih.gov The (R)-enantiomer is often much less potent or even inactive. nih.gov This enantioselectivity arises because the precise three-dimensional orientation of the pharmacophoric elements—the amino group, the phosphonic acid, and the side chain—must complement the architecture of the enzyme's active site for effective binding. nih.gov The development of asymmetric synthesis methods has therefore been crucial for accessing enantiomerically pure α-aminophosphonates. mdpi.com

Design and Synthesis of Novel this compound Derivatives and Analogues

The rational design of novel analogues based on the this compound scaffold aims to improve properties such as potency, selectivity, and metabolic stability. This involves targeted modifications to different parts of the molecule. researchgate.netnih.gov

Systematic alterations to the side chain have been a fruitful strategy for enhancing biological activity. In the development of antibacterial phosphonodipeptides, replacing the L-Alanine residue in the potent agent Alafosfalin (L-Ala-L-Ala(P)) with other amino acids carrying different side chains led to compounds with improved in vitro potency. nih.gov For example, the analogue L-Nva-L-Ala(P), which incorporates L-Norvaline, was found to be a more potent antibacterial than the parent compound. nih.gov However, further modifications to these more potent dipeptides often resulted in decreased activity, highlighting the specific requirements of the enzyme's binding pocket. nih.gov

The phosphonic acid group is a primary anchor for binding, but its high polarity can impede cell membrane permeability. To address this, researchers have synthesized various derivatives. One common approach is the esterification of the phosphonic acid to create prodrugs, which can be hydrolyzed in vivo to release the active acid. nih.gov

Another strategy involves replacing the phosphonic acid with other phosphorus-containing groups, such as phosphinic acids. researchgate.net While changing the L-Ala(P) moiety in Alafosfalin to phosphonate (B1237965) analogues of L-phenylalanine or L-serine resulted in a loss of activity, it demonstrates the exploration of this type of modification. nih.gov The replacement of the phosphonic acid can alter the binding mode and potency; for instance, studies on metalloprotease inhibitors showed that while a free phosphonic acid was optimal for inhibiting neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), a hydrophobic group in a different position was more critical for endothelin-converting enzyme (ECE) inhibition. nih.gov

Incorporating ring structures into the backbone or side chain of aminophosphonic acids can introduce conformational constraints and new binding interactions, potentially leading to increased potency and selectivity. This strategy is used to explore larger areas of a target's binding site or to improve pharmacokinetic properties.

Examples of this approach include the synthesis of aminopyrrolidinyl phosphonates, which are evaluated for their potential as a new class of antibiotics. scirp.org In a different context, the introduction of benzene (B151609) rings into the fatty acid moiety of lipid-like molecules has been used to probe the shape and preferences of hydrophobic binding pockets in G-protein-coupled receptors (GPCRs). nih.gov This demonstrates a powerful method for mapping receptor sites that can be applied to aminophosphonic acid analogues.

Probing Receptor and Enzyme Binding Sites through Analogues

The synthesis and biological evaluation of a library of analogues serve as a powerful tool to map the topology and chemical environment of enzyme and receptor binding sites. By correlating structural changes in the analogue with resulting changes in biological activity, a model of the binding site can be constructed.

For example, the SAR studies on phosphonodipeptides provided clear insights into the requirements of the bacterial enzymes they inhibit. nih.gov The preference for L-stereochemistry and the specific side chains that enhanced activity (like that of L-Norvaline) helped to define the size and nature of the substrate-binding pockets. nih.gov Similarly, docking studies with S1P receptor ligands have provided molecular insights into pharmacological trends, identifying key interactions such as cation-π and π-π stacking that determine ligand recognition and selectivity across the receptor family. nih.gov The use of analogues with systematically varied hydrophobic tails, including those with benzene rings, has been instrumental in validating computational models of hydrophobic binding pockets in GPCRs. nih.gov This iterative process of design, synthesis, testing, and computational modeling is central to modern drug discovery.

Interactive Data Table: Biological Activity of Alafosfalin Analogues

The following table summarizes the in vitro antibacterial activity of selected phosphonodipeptides, illustrating the structure-activity relationships discussed. The data is derived from studies on the inhibition of bacterial cell-wall biosynthesis. nih.gov

| Compound | Structure | Relative Potency (Compared to Alafosfalin) | Key SAR Insight |

| Alafosfalin | L-Ala-L-Ala(P) | 1.0 (Baseline) | L-stereochemistry is critical for activity. |

| L-Nva-L-Ala(P) | L-Norvaline-L-Ala(P) | >1.0 (More Potent) | A slightly larger hydrophobic side chain is preferred. nih.gov |

| L-Ala-L-Phe(P) | L-Ala-L-Phe(P) | <1.0 (Weakly Active) | Significant changes to the phosphonate moiety are poorly tolerated. nih.gov |

| D-Ala-L-Ala(P) | D-Ala-L-Ala(P) | <<1.0 (Inactive) | Demonstrates the critical importance of stereochemistry in the N-terminal residue. |

| (L-Ala)₂-L-Ala(P) | L-Ala-L-Ala-L-Ala(P) | Broader Spectrum (in vitro) | Increasing peptide length can broaden the antibacterial spectrum. nih.gov |

Advanced Spectroscopic and Biophysical Characterization of 1s + 1 Aminopropyl Phosphonic Acid and Its Biocomplexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of (1S)-(+)-(1-Aminopropyl)phosphonic acid in both solution and solid states. nih.gov It provides precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P, allowing for unambiguous confirmation of the molecule's covalent structure and conformational preferences. nih.gov The suppression of homonuclear spin-spin couplings in advanced "pure shift" NMR experiments can significantly enhance spectral resolution, which is otherwise a limiting factor. nih.gov

Solution NMR: In solution, NMR spectra provide detailed information about the molecule's structure and dynamics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propyl chain. The proton attached to the chiral center (C1) would appear as a multiplet due to coupling with the adjacent methyl and amine protons, as well as the phosphorus nucleus. The methyl group (CH₃) would present as a doublet of doublets due to coupling with the C1 proton and the phosphorus atom. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be dependent on the solvent and pH.

¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the three carbon atoms of the propyl group. The chemical shifts would be influenced by their proximity to the electron-withdrawing amine and phosphonic acid groups.

³¹P NMR: This is a particularly powerful technique for characterizing phosphonic acids. researchgate.netnih.gov this compound is expected to exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift is sensitive to pH and the protonation state of the phosphonic acid group. rsc.org For comparison, ³¹P NMR spectra of 3-aminopropylphosphonic acid show a distinct peak that confirms the presence of the phosphonate (B1237965) group. researchgate.net

Solid-State NMR (ssNMR): Solid-state NMR provides crucial information about the structure and dynamics of the molecule in its crystalline or amorphous solid form. nih.gov

³¹P MAS NMR: Magic-Angle Spinning (MAS) NMR studies on related phosphonic acids have been used to identify different chemical species, such as anhydrides that can form at elevated temperatures. nih.gov In the solid state, multiple distinct ³¹P resonances can indicate the presence of different conformations or intermolecular arrangements within the crystal lattice. nih.gov For crystalline phosphoric acid, the ³¹P chemical shift tensor is axially symmetric at low temperatures, while at room temperature, fast molecular motion leads to a much smaller chemical shift anisotropy. rsc.org This demonstrates the ability of ssNMR to probe molecular dynamics.

Table 1: Expected NMR Spectroscopic Data for this compound Note: Exact values can vary based on solvent, concentration, and pH. Data is extrapolated from related aminophosphonic acid compounds.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| ¹H | |||

| H on C1 (CH-P) | ~3.0 - 4.2 | Multiplet | J(H,H), J(H,P) |

| H on C2 (CH₂) | ~1.5 - 2.0 | Multiplet | J(H,H) |

| H on C3 (CH₃) | ~1.0 - 1.4 | Doublet of doublets | J(H,H), J(H,P) |

| NH₂ | ~5.0 - 8.0 | Broad singlet | Exchangeable |

| P-OH | ~9.0 - 12.0 | Broad singlet | Exchangeable |

| ³¹P | ~15 - 30 | Singlet (proton-decoupled) | Sensitive to pH and protonation state |

Mass Spectrometry (MS) for Molecular Weight, Purity, and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and assessing the purity of this compound. Tandem mass spectrometry (MS/MS) is further employed to study its fragmentation pathways, which aids in structural confirmation. rsc.org For related compounds like aminomethylphosphonic acid (AMPA), LC-MS/MS methods have been developed for sensitive detection and quantification in various matrices. researchgate.net

The molecular weight of this compound is 139.10 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, typically to within a few parts per million. rsc.org

Fragmentation analysis via collision-induced dissociation (CID) would likely involve characteristic losses:

Loss of H₂O from the phosphonic acid group.

Loss of the amino group (NH₂).

Cleavage of the C-P bond, leading to fragments corresponding to the propyl-amine cation and the phosphonate anion.

Loss of H₃PO₃ (phosphorous acid).

For the related compound AMPA, MS/MS analysis of the [M-H]⁻ precursor ion at m/z 110 shows characteristic fragments that confirm its structure. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for studying molecules in solution and preserving fragile, non-covalent interactions. researchgate.netnih.gov This makes it an invaluable tool for investigating the biocomplexes formed between this compound and its biological targets, such as enzymes or receptors. nih.gov

The key advantages of ESI-MS in this context include:

Stoichiometry Determination: ESI-MS can directly measure the molecular weight of an intact protein-ligand complex, allowing for the straightforward determination of the binding stoichiometry. nih.gov

High Sensitivity and Speed: The technique requires only picomole amounts of sample and provides results rapidly, complementing other biophysical methods like NMR and X-ray crystallography. researchgate.netnih.gov

Screening: It can be used for the rapid screening of potential drug candidates by observing their binding to a target protein. nih.gov

Successful analysis of non-covalent complexes requires careful optimization of ESI source parameters, such as orifice potential and solution conditions (e.g., pH), to prevent the dissociation of the complex during its transfer into the gas phase. nih.gov

Table 2: Potential ESI-MS/MS Fragmentation of this compound (Positive Ion Mode) Theoretical fragmentation based on common pathways for aminophosphonic acids.

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 140.1 | 122.1 | H₂O | Loss of water |

| 140.1 | 74.1 | H₃PO₃ | Loss of phosphorous acid |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrations of its functional groups. researchgate.net These methods are highly effective for identifying the key chemical bonds and studying how they are affected by intermolecular interactions, such as hydrogen bonding. researchgate.net

Characteristic vibrational modes for this compound include:

P=O Stretch: A strong absorption band, typically observed in the range of 1150-1300 cm⁻¹. researchgate.netnist.gov

P-O-H Stretch: Broad bands associated with the hydroxyl groups of the phosphonic acid, often involved in strong hydrogen bonding.

N-H Stretch: Found in the region of 3200-3400 cm⁻¹, characteristic of the primary amine group. researchgate.net

C-H Stretch: Signals from the alkyl backbone, typically appearing around 2850-3000 cm⁻¹.

N-H Bend: Bending vibrations of the amine group, usually around 1600 cm⁻¹.

P-C Stretch: A vibration corresponding to the phosphorus-carbon bond, often seen in the 700-800 cm⁻¹ range. researchgate.net

Studies on related molecules like 3-aminopropylphosphonic acid grafted onto surfaces show characteristic IR bands for NH₂ and NH₃⁺ groups, confirming the presence and protonation state of the amine functionality. researchgate.net Raman spectroscopy of phosphoric acid solutions has been used to assign the vibrational modes of the PO₄ skeleton and to quantify dissociation. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretch | 1150 - 1300 | Strong |

| P-O | Stretch | 900 - 1050 | Strong |

| N-H (amine) | Stretch | 3200 - 3400 | Medium |

| C-H (alkyl) | Stretch | 2850 - 3000 | Medium |

| N-H (amine) | Bend | 1580 - 1650 | Medium |

X-ray Crystallography of this compound and its Complexes with Biological Targets

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. nih.govwikipedia.org Obtaining a high-resolution crystal structure of this compound would provide definitive information on its absolute stereochemistry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. wikipedia.org The first and often most challenging step is growing a single crystal of sufficient size and quality. wikipedia.org

When this compound is co-crystallized with a biological target, such as an enzyme, X-ray crystallography can reveal the atomic details of their interaction. mdpi.com This is fundamental for structure-based drug design. nih.gov Such a structure would elucidate:

The specific binding pocket on the protein.

The key intermolecular interactions (e.g., hydrogen bonds, ionic interactions) between the ligand and amino acid residues of the target. mdpi.com

Conformational changes in the protein upon ligand binding.

The resolution of an X-ray crystal structure, typically measured in angstroms (Å), determines the level of detail visible in the resulting electron density map. mdpi.com A resolution of close to 3 Å is generally sufficient to identify amino acid side chains, while higher resolutions (e.g., 1.5-2.0 Å) allow for a more precise definition of atomic positions and interactions. nih.govmdpi.com

Table 4: Representative Crystallographic Data Categories from an X-ray Diffraction Experiment This table illustrates the type of data obtained from a crystallographic analysis of a small molecule or a protein-ligand complex.

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal system | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov | Text (e.g., "Monoclinic") |

| Space group | The specific symmetry of the unit cell. nih.gov | Text (e.g., "P2₁") |

| Unit cell dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Numeric (Å and °) |

| Resolution | The level of detail in the diffraction data. mdpi.com | Numeric (Å) |

| R-factor / R-free | Indicators of the quality of the fit between the model and the experimental data. | Numeric (decimal) |

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light, a property that is unique to enantiomers and molecules with chiral structures. mdpi.com For this compound, CD spectroscopy serves two primary purposes: confirming its enantiomeric purity and investigating its conformational properties in solution.

The CD spectrum of a chiral compound provides a unique fingerprint. nih.gov The (1S) enantiomer will produce a CD spectrum that is an exact mirror image of the spectrum for its (1R) counterpart. This allows for the sensitive detection of enantiomeric impurities. The sign and magnitude of the CD bands are highly sensitive to the three-dimensional structure and conformation of the molecule. nih.gov

While CD spectroscopy of small molecules can be challenging, its application to studying the interaction of a chiral ligand with a biological macromolecule (like a protein) is very powerful. Changes in the CD spectrum of a protein upon binding of this compound can indicate alterations in the protein's secondary or tertiary structure, providing insight into the binding mechanism. nih.gov Gas-phase CD spectroscopy can even distinguish between specific conformers of a chiral molecule, offering more detailed structural information than solution-phase measurements. researchgate.net

Table 5: Summary of Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Molecular Formula |

|---|---|---|

| This compound | - | C₃H₁₀NO₃P |

| Alanine (B10760859) | - | C₃H₇NO₂ |

| Aminomethylphosphonic acid | AMPA | CH₆NO₃P |

| 3-Aminopropylphosphonic acid | 3-APPA | C₃H₁₀NO₃P |

| Phosphoric acid | - | H₃PO₄ |

Advanced Biophysical Techniques for Ligand-Target Interaction Analysis

The study of molecular interactions is fundamental to understanding biological processes and for the development of new therapeutic agents. researchgate.net Biophysical techniques provide a powerful arsenal (B13267) to directly measure the binding events between molecules, such as a small molecule ligand and its protein target. malvernpanalytical.comspringernature.com These methods allow for the quantitative determination of binding affinity, kinetics, and thermodynamics, offering a comprehensive view of the interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive and versatile technique used to measure the heat changes that occur during biomolecular interactions. malvernpanalytical.comnih.gov It is considered a gold standard because it directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comazom.com

Principle and Application

In a typical ITC experiment, a solution of the ligand, in this case, this compound, is titrated in small, precise aliquots from an injection syringe into a sample cell containing the target protein. nih.govyoutube.com The instrument consists of a reference cell and a sample cell housed in an adiabatic jacket to ensure no heat is lost to the surroundings. nih.gov As binding occurs, heat is exchanged, causing a temperature difference between the sample and reference cells. youtube.com The ITC instrument applies power to heaters to maintain a zero temperature difference, and this power is the signal that is measured. youtube.com

The raw data appears as a series of heat spikes for each injection. malvernpanalytical.com Integrating the area under these spikes yields the heat change per injection, which is then plotted against the molar ratio of the ligand to the protein. malvernpanalytical.comyoutube.com This resulting binding isotherm can be fitted to a suitable binding model to determine the key thermodynamic parameters:

Binding Affinity (KD): The dissociation constant, which indicates the concentration of ligand required to saturate 50% of the target protein. A lower KD value signifies a higher binding affinity.

Stoichiometry (n): The molar ratio of the ligand to the protein in the formed complex. malvernpanalytical.comazom.com

Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the types of bonds being formed or broken. malvernpanalytical.comazom.com

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, which can be calculated from the binding affinity and enthalpy. malvernpanalytical.com

Illustrative Research Findings

While specific ITC data for this compound is not publicly available, the following table illustrates the type of data that would be generated from an ITC experiment to characterize its binding to a hypothetical target protein. The data is representative of a typical small molecule-protein interaction.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Binding Affinity (KD) | 5.5 µM | Indicates a moderate affinity interaction. |

| Stoichiometry (n) | 0.98 | Suggests a 1:1 binding model between the ligand and the protein. azom.com |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The negative value indicates an exothermic reaction, driven by favorable bond formations like hydrogen bonds. nih.gov |

| Entropy Change (TΔS) | -1.3 kcal/mol | The negative entropy change suggests an increase in order, possibly due to the conformational restriction of the ligand and protein upon binding. |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular binding events in real-time. springernature.comnih.gov It is particularly valuable for determining the kinetics of an interaction, including how quickly a ligand binds to its target (association rate) and how quickly it dissociates (dissociation rate). nih.govbio-rad.com

Principle and Application

In an SPR experiment, one of the interacting molecules (typically the larger one, such as a protein target) is immobilized on the surface of a sensor chip coated with a thin gold film. springernature.comnih.gov A solution containing the other molecule, the analyte—in this case, this compound—is flowed over the sensor surface. nih.gov Polarized light is directed at the sensor surface, and at a specific angle, it excites surface plasmons (collective oscillations of electrons) in the gold film, causing a reduction in the intensity of reflected light. springernature.com

When the analyte binds to the immobilized ligand, the mass at the sensor surface increases, which in turn changes the refractive index. springernature.com This change in refractive index alters the angle required for surface plasmon resonance. The instrument detects this change in real-time, generating a sensorgram—a plot of the response (measured in Resonance Units, RU) versus time. springernature.com The sensorgram provides kinetic information:

Association Phase: The analyte flows over the surface, and the signal increases as binding occurs. The rate of this increase is the association rate constant (kₐ or kₒₙ).

Dissociation Phase: The analyte-containing solution is replaced by a buffer, and the signal decreases as the complex dissociates. The rate of this decrease is the dissociation rate constant (kₔ or kₒff).

Equilibrium Dissociation Constant (KD): This can be calculated from the ratio of the rate constants (kₔ / kₐ).

Illustrative Research Findings

SPR is a powerful tool for screening small molecule libraries and characterizing lead compounds. bio-rad.combroadinstitute.org The table below presents hypothetical kinetic and affinity data for the interaction of this compound with an immobilized target protein, as would be determined by SPR.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Association Rate (kₐ) | 6.2 x 10³ M⁻¹s⁻¹ | The rate at which the ligand-protein complex forms. nicoyalife.com |

| Dissociation Rate (kₔ) | 2.0 x 10⁻² s⁻¹ | The rate at which the complex breaks apart. nicoyalife.com |

| Affinity (KD) | 3.2 µM | Calculated as kₔ/kₐ, representing the overall strength of the interaction. nicoyalife.com |

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay (TSA), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein. nih.govspringernature.com It is widely used in drug discovery for primary screening of compound libraries. researchgate.net

Principle and Application

The principle of DSF is based on monitoring the thermal denaturation of a protein. nih.govnih.gov The experiment is typically performed in a real-time PCR instrument. nih.gov A purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that has a low fluorescence in an aqueous environment but becomes highly fluorescent when it binds to hydrophobic regions of a protein. portlandpress.com

As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. portlandpress.com The dye then binds to these exposed regions, causing a sharp increase in fluorescence. springernature.com A plot of fluorescence versus temperature yields a melting curve, and the midpoint of this transition is the protein's apparent melting temperature (Tₘ). researchgate.netportlandpress.com

When a ligand like this compound binds to the protein, it typically stabilizes the protein's folded structure. researchgate.netnih.gov This stabilization means that more thermal energy is required to unfold the protein, resulting in an increase in the Tₘ. This "thermal shift" (ΔTₘ) is a direct indicator of ligand binding. portlandpress.com

Illustrative Research Findings

DSF is an excellent technique for validating direct binding between a small molecule and its target protein. researchgate.net The following table shows illustrative results from a DSF experiment, demonstrating the stabilizing effect of this compound on a target protein.

| Condition | Melting Temperature (Tₘ) | Description |

|---|---|---|

| Target Protein (Apo) | 48.2 °C | The baseline melting temperature of the protein without any ligand. |

| Target Protein + this compound | 52.7 °C | The increased melting temperature in the presence of the ligand. |

| Thermal Shift (ΔTₘ) | +4.5 °C | A positive shift confirms that the ligand binds to and stabilizes the protein. portlandpress.com |

Computational Chemistry and Molecular Modeling of 1s + 1 Aminopropyl Phosphonic Acid

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netwikipedia.org These studies determine the electronic structure, which governs the molecule's geometry, stability, and chemical reactivity. wikipedia.orgresearchgate.net For the aminophosphonate class of compounds, DFT has been widely used to calculate key parameters that describe their behavior. researchgate.netnih.govnih.gov

Detailed Research Findings: Researchers employ DFT methods, often with basis sets like 6-31G(d,p) or 6-311+G(d,p), to optimize the molecular geometry and compute various electronic properties. nih.govdntb.gov.ua Key descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between them (ΔE = E-LUMO - E-HOMO) is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From these orbital energies, global reactivity descriptors can be derived, such as:

Absolute Electronegativity (χ): Measures the molecule's ability to attract electrons. nih.gov

Global Hardness (η): Indicates resistance to change in its electron distribution. nih.gov

Global Softness (σ): The reciprocal of hardness, representing the molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on various α-aminophosphonates have shown how these parameters can be correlated with their observed biological activities, such as antibacterial or antifungal properties. researchgate.netnih.gov For instance, the analysis of frontier molecular orbitals can reveal the most likely sites for nucleophilic and electrophilic attacks, providing a rationale for the molecule's role in chemical reactions. dntb.gov.ua

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| E-HOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| E-LUMO | -0.58 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.64 | Indicator of chemical stability and reactivity |

| Hardness (η) | 2.82 | Resistance to electron cloud deformation |

| Softness (σ) | 0.46 | Measure of polarizability |

| Electronegativity (χ) | 3.08 | Ability to attract bonding electrons |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an aminophosphonate) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govwikipedia.org This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action at the molecular level. nih.govnih.gov For the α-aminophosphonate class, docking studies have been instrumental in identifying potential biological targets and explaining structure-activity relationships (SAR). nih.govnih.gov

Detailed Research Findings: The docking process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov A more negative score typically indicates a more favorable binding interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com

Numerous studies have applied molecular docking to α-aminophosphonates to investigate their potential as inhibitors for a wide range of enzymes. For example, they have been docked into the active sites of:

Metallo-β-lactamases (NDM-1, VIM-2): To identify novel antibiotic resistance breakers. nih.gov

Viral Proteins (e.g., SARS-CoV-2 Mpro, RdRp): To screen for potential antiviral agents. nih.govnih.gov

Tyrosine Kinases (e.g., VEGFR2): To explore anticancer activities. nih.gov

Acetylcholinesterase (AChE): To design inhibitors for neurodegenerative diseases. mdpi.com

The results from these simulations help rationalize the observed biological activity. For instance, docking studies on a series of aminophosphonates against a target can explain why certain substituents enhance activity while others diminish it, guiding the design of more potent analogues. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Aminophosphonate I | SARS-CoV-2 Omicron Protease | -5.9 | H-bonding and Pi-Sigma interactions |

| Aminophosphonate II | SARS-CoV-2 Omicron Protease | -5.7 | Hydrophobic and H-bonding |

| Aminophosphonate III | SARS-CoV-2 Mpro | -5.4 | Pi-cation and H-bonding |

Molecular Dynamics (MD) Simulations of (1S)-(+)-(1-Aminopropyl)phosphonic acid – Biomolecule Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com MD simulations are used to assess the stability of the ligand-protein complex, observe conformational changes, and analyze the persistence of interactions predicted by docking. nih.gov This provides a more realistic representation of the biological system. nih.gov

Detailed Research Findings: An MD simulation starts with the docked complex, which is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a period typically ranging from nanoseconds to microseconds. youtube.com

For aminophosphonate-biomolecule complexes, MD simulations can be used to:

Validate Docking Poses: Confirm if the binding mode predicted by docking is stable over time.

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to obtain a more accurate estimation of binding affinity. nih.gov

Study the Role of Water: Investigate the role of individual water molecules in mediating ligand-protein interactions.

Although specific MD studies on this compound are not readily found, the methodology is widely applied to other ligand-enzyme systems. nih.govbiorxiv.org For example, MD simulations have been used to understand how inhibitors, including those with phosphate (B84403) or phosphonate (B1237965) groups, interact with their target enzymes, revealing the dynamic nature of the binding process that is essential for effective inhibition. youtube.combiorxiv.org

| Step | Description | Purpose |

|---|---|---|

| 1. System Preparation | Start with the docked complex. Add solvent (water) and ions. | Create a realistic physiological environment. |

| 2. Minimization | Minimize the energy of the system to remove steric clashes. | Achieve a low-energy starting conformation. |

| 3. Equilibration | Gradually heat the system and apply pressure to reach the desired temperature and pressure. | Allow the system to relax and reach equilibrium. |

| 4. Production Run | Run the simulation for an extended period (ns to µs) to collect trajectory data. | Sample conformational space and observe dynamic events. |

| 5. Analysis | Analyze the trajectory for RMSD, RMSF, hydrogen bonds, and binding energy. | Extract meaningful biophysical insights. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By building a predictive model, QSAR can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.netnih.gov

Detailed Research Findings: The QSAR process involves several steps. First, a set of related compounds with known activities (the training set) is selected. For each compound, a variety of numerical descriptors are calculated, which can represent constitutional, topological, geometric, or electronic properties. Then, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the activity. nih.gov The model's predictive power is then validated using an external set of compounds (the test set).

QSAR studies have been successfully applied to various series of α-aminophosphonates to model their anticancer, anti-inflammatory, and antibacterial activities. nih.govresearchgate.net For example, a 3D-QSAR study on pyrazole-based aminophosphonates identified key steric and electrostatic fields that influence their anticancer activity against VEGFR2. nih.gov The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A high Q² value (typically > 0.6) indicates a model with good predictive ability. nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.981 | Goodness of fit for the training data. |

| R² CV (Cross-Validation) | 0.895 | Internal predictive ability of the model. |

| Q² (Test Set) | 0.912 | Predictive ability for external data. |

| F-value | 152.1 | Statistical significance of the model. |

| RMSE | 0.089 | Root Mean Square Error of the prediction. |

Virtual Screening and Lead Optimization Strategies

Virtual screening and lead optimization are two critical stages in modern drug discovery that heavily rely on computational methods. danaher.compatsnap.com Virtual screening involves rapidly searching large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov Once initial "hits" are identified, lead optimization is the iterative process of modifying a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). biobide.comyoutube.com

Detailed Research Findings: Virtual screening can be ligand-based (using the structure of a known active compound to find similar ones) or structure-based (using docking to fit library compounds into the target's binding site). For aminophosphonates, structure-based virtual screening has been used to identify novel inhibitors for targets like the main protease of SARS-CoV-2. nih.gov